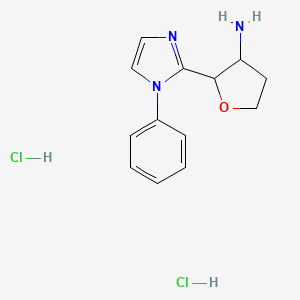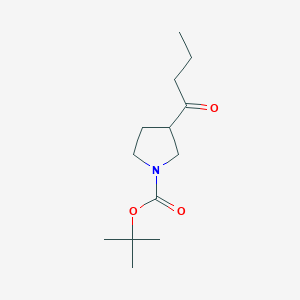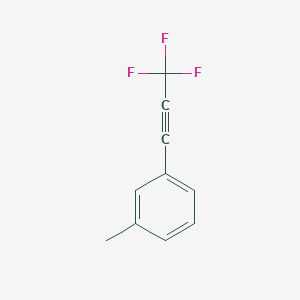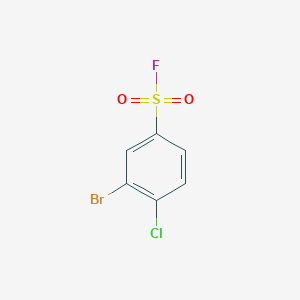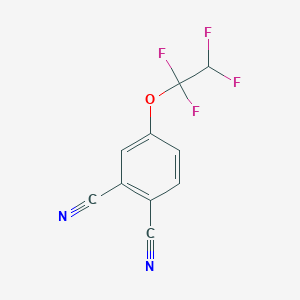![molecular formula C9H9FO B15258289 2-[(2-Fluorophenyl)methyl]oxirane](/img/structure/B15258289.png)
2-[(2-Fluorophenyl)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Fluorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H9FO. It is a member of the oxirane family, which are three-membered cyclic ethers. The presence of a fluorophenyl group attached to the oxirane ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)methyl]oxirane typically involves the reaction of 2-fluorobenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and scalability. The use of catalysts, such as titanium-based catalysts, can enhance the efficiency of the epoxidation process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
2-[(2-Fluorophenyl)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)methyl]oxirane primarily involves the ring-opening reactions of the oxirane ring. This can occur through nucleophilic attack, where the nucleophile targets the electrophilic carbon atoms of the oxirane ring, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)oxirane: Similar structure but with the fluorine atom at the para position.
2-(4-Chlorophenyl)oxirane: Contains a chlorine atom instead of fluorine.
2-(4-Bromophenyl)oxirane: Contains a bromine atom instead of fluorine
Uniqueness
2-[(2-Fluorophenyl)methyl]oxirane is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The presence of the fluorine atom can also affect the compound’s physical properties, such as its boiling point and solubility .
Properties
Molecular Formula |
C9H9FO |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9FO/c10-9-4-2-1-3-7(9)5-8-6-11-8/h1-4,8H,5-6H2 |
InChI Key |
CKEMAADIYSAGJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


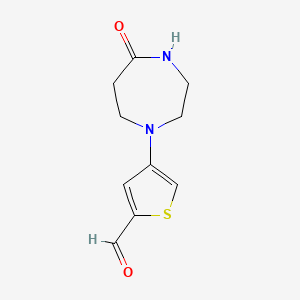
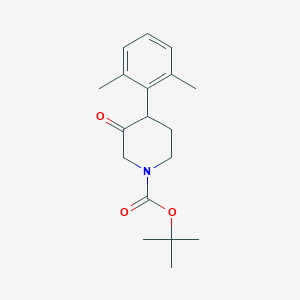

![4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B15258231.png)
![2-chloro-N-{5-[(dimethylamino)sulfonyl]-2,3-dimethylphenyl}acetamide](/img/structure/B15258238.png)
